

Part 1: The Metabolic Context & Analyte Characterization

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Compound of Interest

Compound Name: *N*-Desmethyl rosuvastatin-D3

Cat. No.: B1162048

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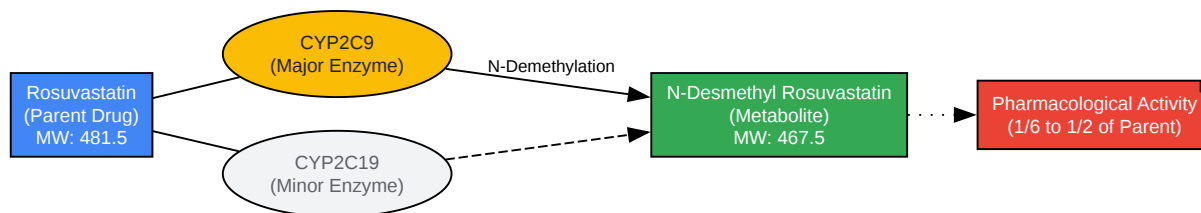
Rosuvastatin is a hydrophilic statin that inhibits HMG-CoA reductase.[1][2][3] Unlike other statins (e.g., atorvastatin) which undergo extensive CYP3A4 metabolism, rosuvastatin is minimally metabolized (approximately 10%). The primary metabolic pathway involves CYP2C9-mediated N-demethylation to form N-desmethyl rosuvastatin.[2][4]

While the parent drug accounts for >90% of circulating HMG-CoA reductase inhibitory activity, the N-desmethyl metabolite possesses approximately 1/6th to 1/2 the pharmacological activity of the parent.[1][2] Quantifying this metabolite is essential for:

- Pharmacokinetic (PK) Profiling: Establishing mass balance and clearance pathways.
- Safety Assessment: Monitoring accumulation in renal impairment (as rosuvastatin excretion is primarily biliary/fecal but involves renal clearance).
- Drug-Drug Interaction (DDI) Studies: Evaluating CYP2C9 modulation.

Visualization: Metabolic Pathway

The following diagram illustrates the conversion of Rosuvastatin to its N-desmethyl metabolite.



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Caption: Figure 1. CYP2C9-mediated N-demethylation of Rosuvastatin to N-Desmethyl Rosuvastatin.[1][2][3][4][5]

Part 2: The Role of N-Desmethyl Rosuvastatin-D3 (SIL-IS)

In LC-MS/MS bioanalysis, the "Gold Standard" for quantification is the use of a Stable Isotope Labeled Internal Standard (SIL-IS). For this assay, **N-Desmethyl Rosuvastatin-D3** is utilized.

Why D3? (The Physics of Reliability)

- Co-Elution: The D3 isotope has virtually identical physicochemical properties (pKa, logP, solubility) to the unlabeled analyte. This ensures they co-elute chromatographically.
- Matrix Effect Compensation: Because they co-elute, the IS experiences the exact same ionization suppression or enhancement from the biological matrix (phospholipids, salts) as the analyte.
- Carrier Effect: In trace analysis, the IS acts as a carrier, preventing the adsorption of the analyte to glass or plastic surfaces during processing.

Structural Distinction:

- Analyte (NDR): C₂₁H₂₆FN₃O₆S (Protonated Mass: ~468 Da)
- Internal Standard (NDR-D3): Contains three deuterium atoms, typically on the isopropyl group or the fluorophenyl ring, shifting the mass by +3 Da (Protonated Mass: ~471 Da).

Part 3: Analytical Method Development

This protocol utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[6][7]

Mass Spectrometry Conditions

- Ionization: Electrospray Ionization (ESI), Positive Mode.[6][8]
- Source Temperature: 450°C - 550°C (Dependent on instrument platform, e.g., Sciex vs. Waters).
- MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Rationale
N-Desmethyl Rosuvastatin	468.2	258.1	Loss of side chain; characteristic statin fragment.
N-Desmethyl Rosuvastatin-D3	471.2	258.1	Parent shifts +3 Da. Fragment often remains unlabeled if label is on the lost moiety, or shifts if on the core. Note: Verify specific vendor label position.[1]

Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm or sub-2 µm.
- Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 - 0.6 mL/min.

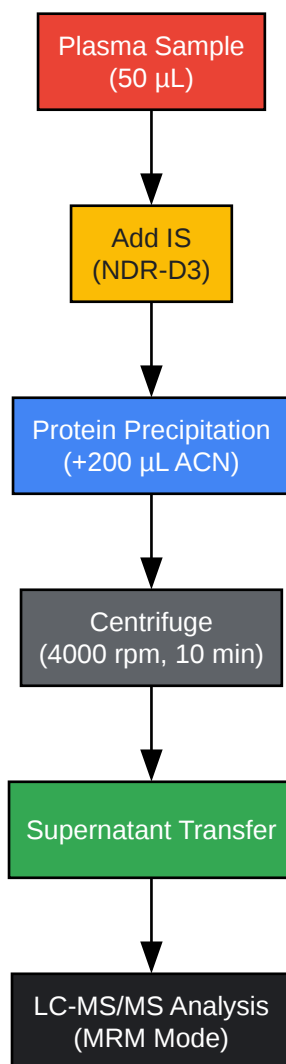
Part 4: Sample Preparation Protocol (Protein Precipitation)

Protein Precipitation (PPT) is recommended for high-throughput analysis. While Liquid-Liquid Extraction (LLE) offers cleaner extracts, PPT is generally sufficient for rosuvastatin metabolites due to the high sensitivity of modern MS/MS.

Protocol Workflow:

- Aliquot: Transfer 50 μ L of plasma (K2EDTA) to a 96-well plate.
- IS Addition: Add 20 μ L of **N-Desmethyl Rosuvastatin-D3** working solution (e.g., 100 ng/mL in 50:50 MeOH:Water).
- Precipitation: Add 200 μ L of Acetonitrile (cold).
- Agitation: Vortex vigorously for 2 minutes.
- Separation: Centrifuge at 4,000 rpm (approx 3200 x g) for 10 minutes at 4°C.
- Transfer: Transfer 100 μ L of supernatant to a fresh plate.
- Dilution (Optional): Dilute with 100 μ L of Mobile Phase A (to improve peak shape).
- Injection: Inject 5-10 μ L onto the LC-MS/MS.

Visualization: Experimental Workflow



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Caption: Figure 2. High-throughput Protein Precipitation (PPT) workflow for plasma extraction.

Part 5: Validation Framework (FDA & ICH M10)[9]

To ensure scientific integrity, the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) or ICH M10.

Linearity & Sensitivity

- Range: Typically 0.5 ng/mL (LLOQ) to 100 ng/mL.
- Criteria: Correlation coefficient (

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. LLOQ signal-to-noise ratio

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Accuracy & Precision

- Intra-run & Inter-run:
 - QC Levels: Low, Medium, High.
 - Acceptance: Mean concentration within
of nominal (
for LLOQ). CV

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Matrix Effect (Crucial for D3 Usage)

The "Matrix Factor" (MF) must be calculated to prove the D3 IS compensates for suppression.

- Calculation:
- IS Normalized MF:
- Requirement: The IS-normalized MF should be close to 1.0, indicating the D3 isotope perfectly tracks the analyte's ionization behavior.

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